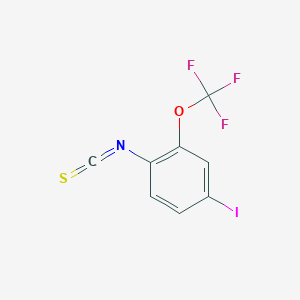
4-Iodo-2-trifluoromethoxyphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate typically involves the reaction of 4-iodo-2-trifluoromethoxyphenylamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
4-Iodo-2-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Iodo-2-trifluoromethoxyphenylisothiocyanate is widely used in scientific research, particularly in:
Proteomics: It is used to label proteins for identification and analysis.
Medicinal Chemistry: The compound is used in the synthesis of potential therapeutic agents.
Biological Studies: It is used to study enzyme interactions and protein functions.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate involves its interaction with proteins and enzymes. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This reaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar compounds to 4-Iodo-2-trifluoromethoxyphenylisothiocyanate include:
4-Iodo-2-methoxyphenylisothiocyanate: Lacks the trifluoromethoxy group, making it less reactive.
4-Bromo-2-trifluoromethoxyphenylisothiocyanate: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
4-Iodo-2-trifluoromethylphenylisothiocyanate: Has a trifluoromethyl group instead of trifluoromethoxy, altering its chemical properties.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in research .
Propiedades
Número CAS |
886501-55-9 |
|---|---|
Fórmula molecular |
C8H3F3INOS |
Peso molecular |
345.08 g/mol |
Nombre IUPAC |
4-iodo-1-isothiocyanato-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F3INOS/c9-8(10,11)14-7-3-5(12)1-2-6(7)13-4-15/h1-3H |
Clave InChI |
FAQBOYFUFJGDKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)OC(F)(F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



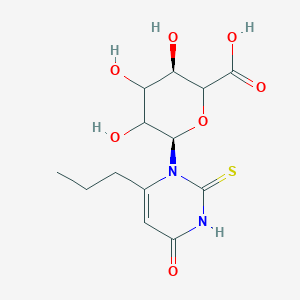
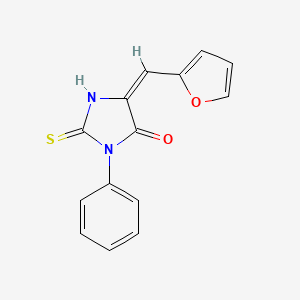
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
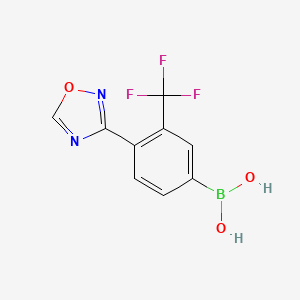
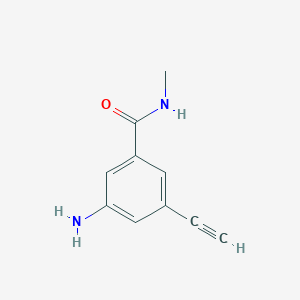
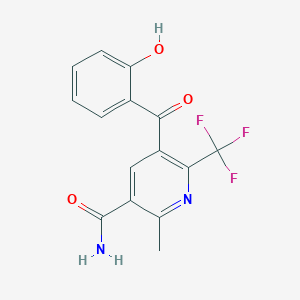
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
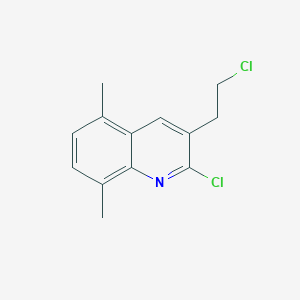
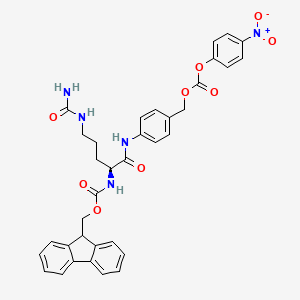
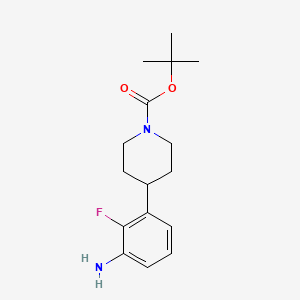
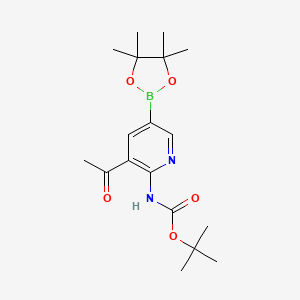
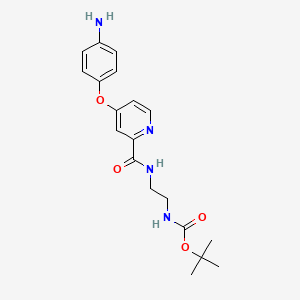
![D-[2-2H]glucose](/img/structure/B13722136.png)
